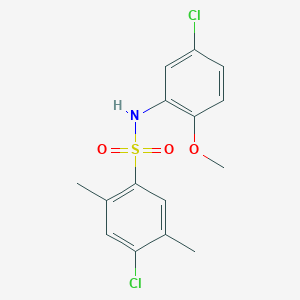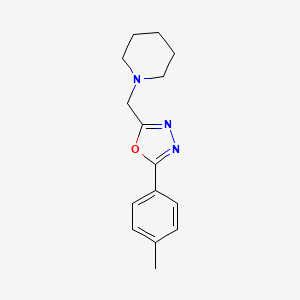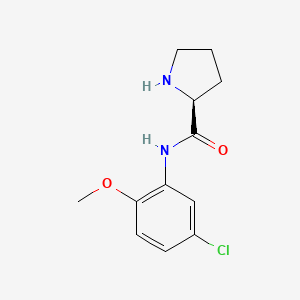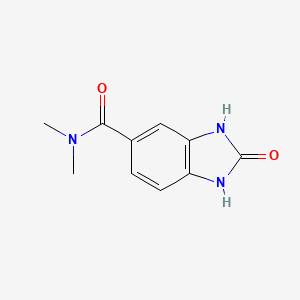
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide, also known as CDMB or Compound 1, is a sulfonamide-based compound that has shown potential in various scientific research applications.
作用机制
The mechanism of action of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for cancer cell growth, inflammation, and microbial survival. 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are important for regulating gene expression and cell cycle progression. Additionally, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to inhibit the activity of COX-2 and NF-κB, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of inflammatory cytokines and enzymes. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also been shown to have potent antimicrobial activity against various bacterial strains.
实验室实验的优点和局限性
One of the main advantages of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide for lab experiments is its potent activity against cancer cells, inflammation, and microbial strains. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is its potential toxicity, which may limit its use in vivo.
未来方向
For the research of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide include the development of more potent analogs, investigation of potential synergistic effects, and elucidation of the mechanism of action.
合成方法
The synthesis of 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves a multi-step process that starts with the reaction between 4-chloro-2,5-dimethylbenzenesulfonyl chloride and 5-chloro-2-methoxyaniline in the presence of a base catalyst. The resulting intermediate is then reacted with ammonia to form the final product, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
科学研究应用
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, anti-inflammatory activity, and antimicrobial activity. In cancer research, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has shown promising results in inhibiting the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has exhibited significant inhibition of inflammatory cytokines and enzymes. Moreover, 4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has also shown potent antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
4-chloro-N-(5-chloro-2-methoxyphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-7-15(10(2)6-12(9)17)22(19,20)18-13-8-11(16)4-5-14(13)21-3/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCYEBXJCJDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[4-(2,3-Dimethylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B7518705.png)
![4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7518710.png)
![2-[(2,6-Dimethylphenoxy)methyl]benzonitrile](/img/structure/B7518711.png)
![(2S)-2-amino-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B7518722.png)



![1-[(2-Fluorophenyl)methylsulfonyl]piperazine](/img/structure/B7518743.png)



![1-cyclopropyl-3-[4-[6-(cyclopropylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7518794.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]butanamide](/img/structure/B7518799.png)